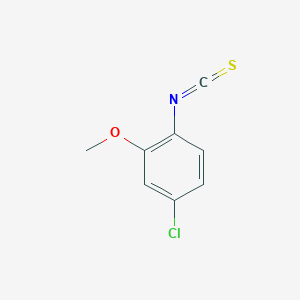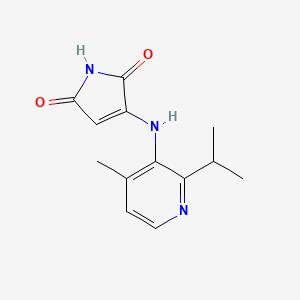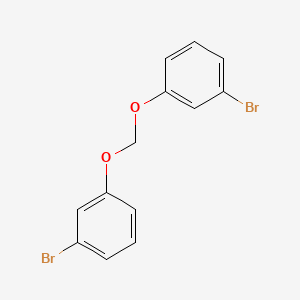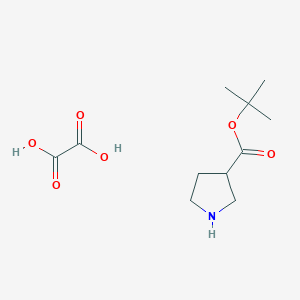
tert-Butyl (R)-Pyrrolidine-3-carboxylate Oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (3R)-pyrrolidine-3-carboxylate;oxalic acid: is a compound that combines the structural features of tert-butyl (3R)-pyrrolidine-3-carboxylate and oxalic acid
Preparation Methods
Synthetic Routes and Reaction Conditions:
tert-Butyl (3R)-pyrrolidine-3-carboxylate: can be synthesized through the reaction of (3R)-pyrrolidine-3-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired tert-butyl ester.
Oxalic Acid: can be introduced by reacting the tert-butyl (3R)-pyrrolidine-3-carboxylate with oxalyl chloride in the presence of a base. This reaction forms the oxalate ester, which can then be hydrolyzed to yield the final compound.
Industrial Production Methods: Industrial production of tert-butyl (3R)-pyrrolidine-3-carboxylate;oxalic acid may involve continuous flow processes to ensure high efficiency and yield. Flow microreactor systems have been shown to be effective for the synthesis of tert-butyl esters, providing a more sustainable and scalable approach compared to traditional batch methods .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl (3R)-pyrrolidine-3-carboxylate can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: tert-Butyl (3R)-pyrrolidine-3-carboxylate can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- tert-Butyl (3R)-pyrrolidine-3-carboxylate;oxalic acid is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology:
- The compound can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine:
- It has potential applications in drug development, particularly as a precursor for the synthesis of pharmaceutical compounds with therapeutic properties.
Industry:
- The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl (3R)-pyrrolidine-3-carboxylate;oxalic acid involves its interaction with specific molecular targets and pathways. The tert-butyl group can influence the compound’s reactivity and stability, while the pyrrolidine and oxalic acid moieties can participate in various chemical reactions. The compound’s effects are mediated through its ability to form stable intermediates and transition states, facilitating the desired chemical transformations.
Comparison with Similar Compounds
- tert-Butyl (3R)-pyrrolidine-3-carboxylate
- tert-Butyl (3S)-pyrrolidine-3-carboxylate
- tert-Butyl (3R)-pyrrolidine-2-carboxylate
- tert-Butyl (3R)-pyrrolidine-4-carboxylate
Comparison:
- tert-Butyl (3R)-pyrrolidine-3-carboxylate;oxalic acid is unique due to the presence of both the tert-butyl ester and oxalic acid moieties, which confer distinct chemical properties and reactivity.
- Compared to other tert-butyl pyrrolidine carboxylates, the oxalic acid component provides additional functionality, allowing for a wider range of chemical transformations and applications.
Properties
Molecular Formula |
C11H19NO6 |
|---|---|
Molecular Weight |
261.27 g/mol |
IUPAC Name |
tert-butyl pyrrolidine-3-carboxylate;oxalic acid |
InChI |
InChI=1S/C9H17NO2.C2H2O4/c1-9(2,3)12-8(11)7-4-5-10-6-7;3-1(4)2(5)6/h7,10H,4-6H2,1-3H3;(H,3,4)(H,5,6) |
InChI Key |
OHURXTQKCCBVSU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCNC1.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



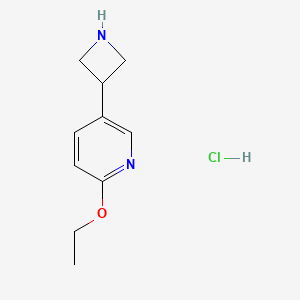
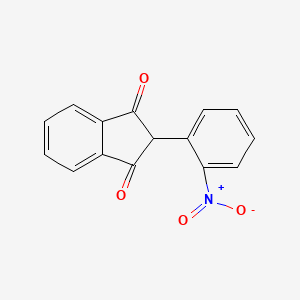


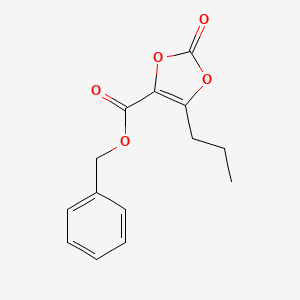


![(2R,3S,4R,5R)-2-[[(tert-Butyldiphenylsilyl)oxy]methyl]-5-methoxytetrahydrofuran-3,4-diol](/img/structure/B13697177.png)
